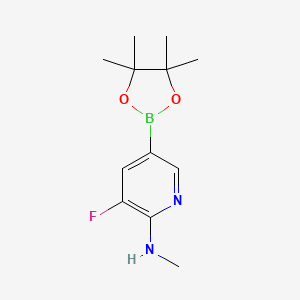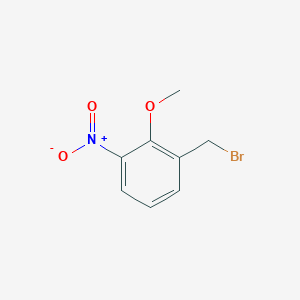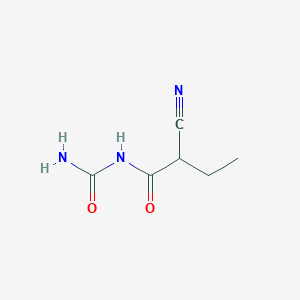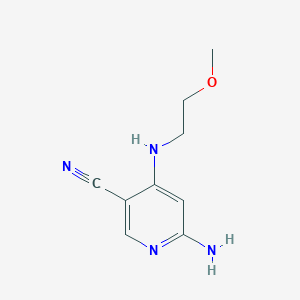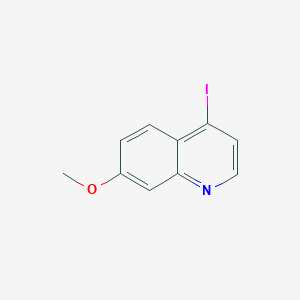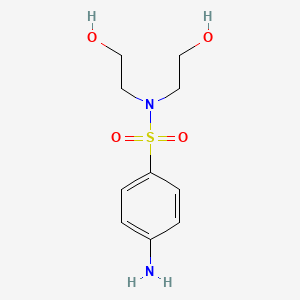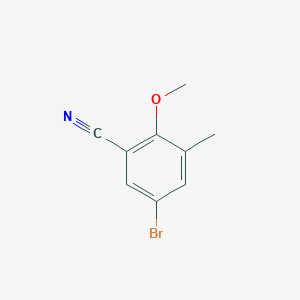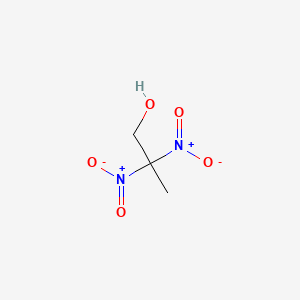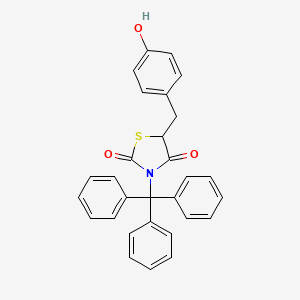![molecular formula C14H13NO4S B8780467 2-[4-(benzenesulfonamido)phenyl]acetic Acid](/img/structure/B8780467.png)
2-[4-(benzenesulfonamido)phenyl]acetic Acid
Übersicht
Beschreibung
2-[4-(benzenesulfonamido)phenyl]acetic Acid is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a benzenesulfonamide group attached to a phenylacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzenesulfonamido)phenyl]acetic Acid typically involves the reaction of 4-aminobenzenesulfonamide with phenylacetic acid under specific conditions. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzenesulfonamide and phenylacetic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of alternative coupling agents or catalysts may be explored to optimize the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(benzenesulfonamido)phenyl]acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(benzenesulfonamido)phenyl]acetic Acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Research: It is used to study enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 2-[4-(benzenesulfonamido)phenyl]acetic Acid involves its interaction with specific molecular targets, such as carbonic anhydrase IX. By inhibiting this enzyme, the compound can disrupt cellular processes that are crucial for the survival and proliferation of cancer cells. This inhibition leads to a decrease in pH regulation within the tumor microenvironment, ultimately inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-phenyl-piperidin-1-yl)-benzenesulfonylamino-acetic acid: Another benzenesulfonamide derivative with similar structural features.
2-{4-[3-(trifluoromethyl)benzenesulfonamido]phenyl}acetic acid: A compound with a trifluoromethyl group that exhibits different chemical properties.
Uniqueness
2-[4-(benzenesulfonamido)phenyl]acetic Acid is unique due to its specific combination of a benzenesulfonamide group and a phenylacetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C14H13NO4S |
|---|---|
Molekulargewicht |
291.32 g/mol |
IUPAC-Name |
2-[4-(benzenesulfonamido)phenyl]acetic acid |
InChI |
InChI=1S/C14H13NO4S/c16-14(17)10-11-6-8-12(9-7-11)15-20(18,19)13-4-2-1-3-5-13/h1-9,15H,10H2,(H,16,17) |
InChI-Schlüssel |
JQEHNLDJCJHUGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
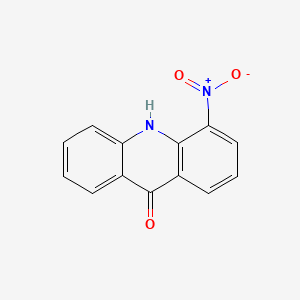
![1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B8780399.png)

![rel-tert-Butyl (3aR,6aS)-5-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B8780412.png)
